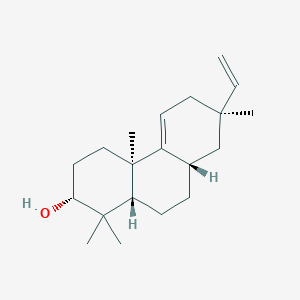

Pimara-9(11),15-dien-3-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C20H32O |

|---|---|

Molecular Weight |

288.5 g/mol |

IUPAC Name |

(2R,4aR,7R,8aS,10aS)-7-ethenyl-1,1,4a,7-tetramethyl-3,4,6,8,8a,9,10,10a-octahydro-2H-phenanthren-2-ol |

InChI |

InChI=1S/C20H32O/c1-6-19(4)11-9-15-14(13-19)7-8-16-18(2,3)17(21)10-12-20(15,16)5/h6,9,14,16-17,21H,1,7-8,10-13H2,2-5H3/t14-,16+,17+,19+,20-/m0/s1 |

InChI Key |

HPFBDDHVNYWUGF-UZKILMIQSA-N |

Isomeric SMILES |

C[C@@]12CC[C@H](C([C@H]1CC[C@@H]3C2=CC[C@@](C3)(C)C=C)(C)C)O |

Canonical SMILES |

CC1(C2CCC3CC(CC=C3C2(CCC1O)C)(C)C=C)C |

Synonyms |

3R,5R,8S,10R,13R-entpimara-9(11),15-dien-3-alpha-ol viguiepenol |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity of Pimara 9 11 ,15 Dien 3 Ol

Botanical Sources and Distribution

Pimara-9(11),15-dien-3-ol, also known as viguiepinol (B562070), and its related pimarane (B1242903) diterpenoids are secondary metabolites found in a variety of terrestrial plants. Their isolation has been documented in several plant families, most notably Asteraceae and Araliaceae.

Isolation from Terrestrial Plants (e.g., Aldama arenaria, Acanthopanax koreanum, Becium grandiflorum)

While the specific compound this compound has been identified in the plant kingdom, analysis of the exemplar species listed reveals a diversity of closely related pimarane isomers rather than the exclusive presence of the title compound.

Aldama arenaria (syn. Viguiera arenaria) : This species, native to the Cerrado regions of Brazil, is a known source of pimarane-type diterpenes. ms-editions.cl However, detailed studies have led to the isolation of various ent-pimarane derivatives, which differ in their stereochemistry from the normal pimarane series. Key compounds identified include ent-pimara-8(14),15-dien-19-oic acid and ent-8(14),15-pimaradien-3β-ol. ms-editions.cl While viguiepinol (this compound) has been isolated from the genus Viguiera (specifically Viguiera pinnatilobata), the compounds reported from Aldama arenaria itself are typically other pimarane isomers. scielo.org.mxscielo.org.mx

Acanthopanax koreanum : This medicinal plant, used in traditional Korean medicine, is a source of pimaradiene diterpenes. rsc.org The primary pimarane isolated is acanthoic acid, which is chemically known as (-)-pimara-9(11),15-dien-19-oic acid. rsc.org While this shares the same pimarane core and double bond placement as this compound, it possesses a carboxylic acid group at the C-19 position instead of a hydroxyl group at C-3. Other related compounds, such as the 19-ol and its acetate (B1210297), have also been found. rsc.org

Becium grandiflorum (syn. Ocimum grandiflorum) : This aromatic shrub from the Lamiaceae family produces an essential oil rich in diterpenes. ekb.eg Analysis of its n-hexane fraction and essential oil has identified several pimarane-type diterpenes, but not this compound. ekb.egmdpi.com The major isomers found are Pimara-7,15-dien-3-ol and Pimara-8(14),15-dien-3-ol. ekb.egmdpi.com

Table 1: Pimarane-Type Diterpenoids Isolated from Selected Terrestrial Plants

| Plant Species | Compound Isolated | Part Used | Reference(s) |

|---|---|---|---|

| Aldama arenaria | ent-8(14),15-Pimaradien-3β-ol | Roots | ms-editions.cl |

| Viguiera pinnatilobata | Viguiepinol (this compound) | Not specified | scielo.org.mxscielo.org.mx |

| Acanthopanax koreanum | (-)-Pimara-9(11),15-dien-19-oic acid | Not specified | rsc.org |

| Becium grandiflorum | Pimara-7,15-dien-3-ol | Aerial parts | ekb.eg |

| Becium grandiflorum | Pimara-8(14),15-dien-3-ol | Aerial parts | mdpi.com |

Variations in Chemotypes and Geographical Considerations

The production of specific diterpenoids within a plant species can be subject to significant variation based on geographical location, a phenomenon known as chemotypical variation. This suggests that environmental factors or genetic drift can influence the biosynthetic pathways, leading to different chemical profiles.

A clear example of this is observed in the liverwort Mastigophora diclados. Phytochemical analysis of populations collected from three different mountains in Borneo (Mount Kinabalu, Mount Alab, and Mount Trus Madi) revealed distinct chemotypes. researchgate.net While herbertane-type sesquiterpenes were common to all, pimarane-type diterpenes were detected in specimens from Mount Kinabalu and Mount Trus Madi, but not from Mount Alab. researchgate.net This geographical differentiation in secondary metabolite production highlights the importance of considering the origin of plant material in natural product research. researchgate.net

Fungal and Microbial Sources

The pimarane skeleton is not exclusive to plants and is also synthesized by various microorganisms, including fungi and bacteria (actinomycetes). nih.gov In some cases, these microbial sources produce the exact enantiomer of this compound found in plants.

Identification from Fungi (e.g., Gibberella fujikuroi, Aspergillus nidulans)

Fungi are prolific producers of diterpenes, though the direct isolation of this compound as a natural fungal metabolite is not as well-documented as its production via biotransformation or engineered pathways.

Gibberella fujikuroi : This fungus is famous for producing gibberellins, which are also diterpenoids. While it has not been reported to naturally produce this compound, it is widely used in biotransformation studies to modify existing pimarane skeletons, demonstrating its enzymatic capability to process these molecules. nih.gov

Aspergillus nidulans : Research on this model fungus has identified a "silent" biosynthetic gene cluster that, when activated through genetic engineering (specifically, the overexpression of the transcription factor PbcR), leads to the production of a pimaradiene. jmb.or.kr The initial product was identified as ent-pimara-8(14),15-diene, an isomer of the hydrocarbon backbone of this compound.

Isolation from Marine-Derived Microorganisms

Microorganisms, including actinomycete bacteria, are a significant source of pimarane diterpenoids. acs.org Notably, the biosynthesis of viguiepinol (this compound) has been confirmed in bacterial strains.

The actinomycete strain Streptomyces sp. KO-3988 has been identified as a producer of 3-hydroxypimara-9(11),15-diene (viguiepinol). nih.gov Researchers have identified the complete biosynthetic gene cluster responsible for its production in this strain. nih.gov Another strain, Streptomyces sp. SN194, was also found to produce viguiepinol. researchgate.netresearchgate.net While some of these producing strains are isolated from soil, the marine bacterium Salinispora arenicola has been found to possess a gene cluster that directs the synthesis of the related compound isopimara-8,15-dien-19-ol, indicating the capacity for pimarane production in the marine environment. acs.orgnih.gov

Table 2: this compound and Related Diterpenes from Microbial Sources

| Microbial Species | Compound Produced | Source Type | Reference(s) |

|---|---|---|---|

| Streptomyces sp. KO-3988 | Viguiepinol (this compound) | Bacterium (Actinomycete) | nih.gov |

| Streptomyces sp. SN194 | Viguiepinol (this compound) | Bacterium (Actinomycete) | researchgate.netresearchgate.net |

| Aspergillus nidulans (engineered) | ent-Pimara-8(14),15-diene | Fungus | jmb.or.kr |

| Salinispora arenicola | Isopimara-8,15-dien-19-ol | Marine Bacterium (Actinomycete) | acs.org |

Co-occurrence with Related Pimarane and Isopimarane (B1252804) Diterpenoids

This compound rarely occurs in isolation. It is typically found as part of a complex mixture of other structurally related diterpenoids, including other pimaranes, isopimaranes (which differ in the stereochemistry at C-13), and kauranes. This co-occurrence provides clues about the biosynthetic pathways active within the organism.

For example, in the bacterium Streptomyces sp. SN194, viguiepinol is found alongside other diterpenoids known as oxaloterpins C-E. researchgate.net When the biosynthetic gene cluster from Streptomyces sp. KO-3988 was expressed in a host strain, viguiepinol was produced along with its hydrocarbon precursor, (-)-pimara-9(11),15-diene. nih.gov

In plants, the chemical diversity is also evident. In Aldama discolor, new ent-pimarane diterpenoids were isolated together with the tetracyclic diterpene ent-3-α-hydroxy-kaur-16-en-18-ol. mdpi.com The liverwort Mastigophora diclados produces a new pimarane-type diterpenoid alongside 4-epi-sandaracopimaric acid, which belongs to the isopimarane class. researchgate.net

Table 3: Co-occurrence of this compound and Related Diterpenoids

| Source Organism | Target/Related Compound | Co-occurring Diterpenoid(s) | Compound Class | Reference(s) |

|---|---|---|---|---|

| Streptomyces sp. SN194 | Viguiepinol | Oxaloterpins C-E | Diterpenoid | researchgate.net |

| Streptomyces (engineered) | Viguiepinol | (-)-Pimara-9(11),15-diene | Pimarane | nih.gov |

| Aldama discolor | ent-7-oxo-pimara-8,15-diene-3β-ol | ent-3-α-hydroxy-kaur-16-en-18-ol | Kaurane | mdpi.com |

| Mastigophora diclados | Pimara-8(14),15-dien-18-ol-19-oic acid | 4-epi-Sandaracopimaric acid | Isopimarane | researchgate.net |

Biosynthetic Pathways of Pimara 9 11 ,15 Dien 3 Ol

Precursor Metabolism: Geranylgeranyl Diphosphate (B83284) (GGPP) as the Universal Diterpene Precursor

The biosynthesis of all diterpenoids, including Pimara-9(11),15-dien-3-ol, begins with the C20 acyclic precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP). nih.govfrontiersin.org GGPP is formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are the basic five-carbon building blocks of all isoprenoids. nih.gov Specifically, the formation of GGPP involves the sequential head-to-tail addition of three IPP units to one DMAPP molecule, a process catalyzed by prenyltransferases. nih.govbeilstein-journals.org This universal precursor serves as the entry point for the vast and structurally diverse class of diterpenoids found in plants, fungi, and bacteria. nih.govnih.govwikipedia.org The generation of diterpene scaffolds is a two-step process involving class II and class I diterpene synthases that catalyze the cyclization of GGPP. frontiersin.org

Enzymology of Pimarane (B1242903) Diterpene Biosynthesis

The transformation of the linear GGPP into the characteristic tricyclic pimarane skeleton is a multi-step process catalyzed by two distinct classes of enzymes: class II and class I diterpene cyclases. In fungi, these two enzymatic activities are often fused into a single bifunctional protein. frontiersin.orgacs.org

Role of Class II Diterpene Cyclases (e.g., ent-Copalyl Diphosphate Synthase)

The initial and defining step in the biosynthesis of labdane-related diterpenoids is the protonation-initiated cyclization of GGPP, catalyzed by a class II diterpene cyclase. nih.govacs.org A key enzyme in this class is ent-copalyl diphosphate synthase (CPS). nih.govoup.comwikipedia.org This enzyme facilitates the bicyclization of GGPP to form a labdadienyl/copalyl diphosphate (CPP) intermediate. nih.gov Specifically, in the pathway leading to this compound, the product of this reaction is ent-copalyl diphosphate (ent-CPP). nih.govoup.com Class II diterpene cyclases are characterized by a conserved DxDD motif, which is crucial for the protonation-initiated cyclization mechanism. frontiersin.orgacs.org The formation of ent-CPP is a critical branch point, as this intermediate can be a precursor for various diterpenoids, including the gibberellin phytohormones and defensive phytoalexins in plants. nih.govwikipedia.org In some bacteria, such as Streptomyces platensis, the enzyme PtmT2 has been identified as an ent-CPP synthase involved in the biosynthesis of diterpenoid antibiotics. acs.org

Table 1: Properties of a Bacterial ent-Copalyl Diphosphate Synthase (ORF2 from Streptomyces sp. KO-3988)

| Property | Value |

|---|---|

| Subunit Structure | Likely a dimer |

| Cofactor Requirement | Divalent cation (e.g., Mg²⁺, Zn²⁺) |

| Optimum pH | 5.5 |

| Optimum Temperature | 35°C |

| Kₘ for GGDP | 13.7 ± 1.0 µM |

| kcat | 3.3 x 10⁻² /sec |

Data sourced from a study on eubacterial ent-copalyl diphosphate synthase. nih.gov

Function of Class I Diterpene Synthases (e.g., Pimara-9(11),15-diene Synthase)

Following the formation of ent-CPP, a class I diterpene synthase takes over to catalyze the subsequent cyclization and rearrangement reactions. frontiersin.orgacs.org In the biosynthesis of this compound, the key enzyme is Pimara-9(11),15-diene synthase. nih.govoup.comwikipedia.org This enzyme, also referred to as PMD synthase, converts ent-copalyl diphosphate into ent-pimara-9(11),15-diene (B1257324). nih.govoup.comqmul.ac.uk Class I diterpene synthases utilize a mechanism involving the ionization of the diphosphate ester from the substrate, which initiates a carbocation cascade. acs.org These enzymes typically contain a conserved D(D,E)xx(D,E) motif responsible for binding a divalent metal cofactor, usually Mg²⁺, which facilitates the ionization process. frontiersin.orgacs.org The reaction catalyzed by Pimara-9(11),15-diene synthase is a diphosphate-lyase reaction, resulting in the formation of the tricyclic diterpene hydrocarbon and diphosphate. wikipedia.orgqmul.ac.uk

Table 2: Properties of a Bacterial Pimara-9(11),15-diene Synthase (ORF3 from Streptomyces sp. KO-3988)

| Property | Value |

|---|---|

| Subunit Structure | Likely a monomer |

| Cofactor Requirement | Divalent cation (e.g., Mg²⁺) |

| Optimum pH | 7.0 |

| Optimum Temperature | 30°C |

Data sourced from a study on a eubacterial pimara-9(11),15-diene synthase. nih.gov

Mechanistic Insights into Cyclization and Rearrangement Processes

The conversion of the acyclic GGPP into the complex polycyclic structure of pimaradienes is a feat of enzymatic control over highly reactive carbocationic intermediates. The process begins with the class II cyclase folding the flexible GGPP substrate into a specific conformation that facilitates the initial protonation and subsequent bicyclization to form the decalene (B14655446) ring system of CPP. nih.govnih.gov

The class I synthase then binds the CPP intermediate and catalyzes the ionization of the diphosphate group, generating a carbocation. acs.org This carbocation then undergoes a series of cyclizations and rearrangements, which are precisely controlled by the enzyme's active site architecture, to form the final pimarane skeleton. nih.govresearchgate.net The cascade is terminated by a deprotonation step, yielding the stable diterpene olefin, in this case, ent-pimara-9(11),15-diene. acs.org The evolution of these enzymes has allowed for the generation of immense structural diversity from a single precursor, with subtle changes in the enzyme leading to different cyclization products and skeletal rearrangements. frontiersin.orgacs.org

Oxidative and Further Modification Steps

The final step in the biosynthesis of this compound is the introduction of a hydroxyl group onto the pimaradiene scaffold.

Cytochrome P450 Monooxygenase Involvement in Hydroxylation

The hydroxylation of the pimara-9(11),15-diene backbone is catalyzed by a cytochrome P450 (CYP) monooxygenase. nih.gov These heme-containing enzymes are well-known for their ability to catalyze the oxidation of a wide variety of substrates, including the introduction of hydroxyl groups onto chemically inert carbon-hydrogen bonds. nih.govresearchgate.netnih.gov In the biosynthesis of viguiepinol (B562070) {3-hydroxypimara-9(11),15-diene}, a compound closely related to this compound, a P450 enzyme is responsible for the hydroxylation step. oup.comnih.gov In a heterologous expression system from Streptomyces sp. strain KO-3988, an open reading frame (ORF1) with significant similarity to P450 enzymes was identified as being responsible for this hydroxylation. oup.com Similarly, in rice, CYP701A8 has been shown to catalyze the 3β-hydroxylation of syn-pimaradiene (B1259439), a stereoisomer of the intermediate in the this compound pathway, which is relevant to momilactone biosynthesis. nih.gov This highlights the crucial role of CYP enzymes in the final tailoring steps that generate the functional diversity of diterpenoids. nih.govpnas.org

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Geranylgeranyl Diphosphate (GGPP) |

| ent-Copalyl Diphosphate (ent-CPP) |

| Isopentenyl Diphosphate (IPP) |

| Dimethylallyl Diphosphate (DMAPP) |

| ent-Pimara-9(11),15-diene |

| Viguiepinol |

| syn-Pimaradiene |

Other Enzymatic Functionalizations

The biosynthesis of this compound, also known as viguiepinol, from its diterpene hydrocarbon precursor, ent-pimara-9(11),15-diene, requires a critical functionalization step. This is achieved through hydroxylation, a reaction commonly catalyzed by cytochrome P450 monooxygenases (P450s). In the producing organism Streptomyces sp. strain KO-3988, a gene cluster responsible for viguiepinol biosynthesis contains a putative P450 gene (ORF1). nih.gov This enzyme is presumed to catalyze the final step: the stereospecific hydroxylation at the C-3 position to yield the final alcohol product. nih.govresearchgate.net

The involvement of P450s in functionalizing a pimarane skeleton is a recurring theme in diterpenoid biosynthesis across different organisms. For instance, in rice (Oryza sativa), the biosynthesis of momilactones involves the P450 enzyme CYP99A3, which catalyzes the sequential oxidation of the C19 methyl group on the related syn-pimara-7,15-diene scaffold. nih.govtandfonline.com Similarly, other P450s in rice, such as CYP76M8, are known to hydroxylate pimarane-type intermediates at different positions. tandfonline.comiastate.edu In the bioenergy crop switchgrass (Panicum virgatum), a related compound, syn-pimara-9(11),15-diene-2-ol, has been identified, indicating the action of a P450 that hydroxylates the C-2 position of the pimarane ring. osti.gov These examples highlight a conserved strategy where P450 enzymes provide critical functional decorations on a core diterpene skeleton, leading to a diverse array of natural products.

Genetic Regulation and Gene Cluster Identification

The production of complex secondary metabolites like this compound is governed by a coordinated expression of genes often physically grouped together in biosynthetic gene clusters (BGCs). This organization ensures the efficient and controlled synthesis of the final product.

Characterization of Biosynthetic Gene Clusters (e.g., in Streptomyces sp. strain KO-3988, Oryza sativa)

A quintessential example of a BGC for a pimarane diterpenoid is found in the bacterium Streptomyces sp. strain KO-3988, which produces viguiepinol [3-hydroxypimara-9(11),15-diene]. nih.govnih.gov Molecular cloning and analysis have revealed a four-gene operon located upstream of a mevalonate (B85504) pathway gene cluster (MV1). nih.govresearchgate.net This BGC contains all the necessary enzymatic machinery to convert the primary metabolite geranylgeranyl diphosphate (GGDP) into the final hydroxylated product. nih.govnih.gov The functions of these genes have been confirmed through heterologous expression and in vitro enzyme assays. nih.gov

Table 1: Viguiepinol Biosynthetic Gene Cluster in Streptomyces sp. KO-3988

| Gene (ORF) | Encoded Enzyme | Function in Pathway | Reference |

|---|---|---|---|

| ORF4 | GGDP synthase | Synthesizes the C20 precursor, GGDP. | nih.govnih.gov |

| ORF2 | ent-copalyl diphosphate (CPP) synthase | Catalyzes the first cyclization of GGDP to form the bicyclic intermediate, ent-CPP. | nih.govnih.gov |

| ORF3 | ent-pimara-9(11),15-diene synthase | Catalyzes the second cyclization of ent-CPP to form the tricyclic diterpene scaffold, ent-pimara-9(11),15-diene. | nih.govwikipedia.org |

In the plant kingdom, rice (Oryza sativa) provides well-studied examples of diterpenoid BGCs. While rice does not produce this compound, it synthesizes related phytoalexins like momilactones and phytocassanes from clustered genes. tandfonline.com The momilactone BGC, located on chromosome 4, contains the genes for syn-copalyl diphosphate synthase (OsCPS4) and the syn-pimara-7,15-diene synthase (OsKSL4). nih.govscispace.com This cluster also includes P450s, such as CYP99A2 and CYP99A3, which are responsible for subsequent oxidative modifications of the pimarane skeleton to form momilactones. nih.gov The phytocassane cluster on chromosome 2 similarly groups diterpene synthase and P450 genes. tandfonline.comiastate.edu The organization of these plant BGCs mirrors the prokaryotic strategy seen in Streptomyces, where synthase genes that build the core scaffold are clustered with tailoring enzymes like P450s that create the final chemical diversity. tandfonline.com

Table 2: Key Biosynthetic Enzymes in Related Rice Diterpenoid Clusters

| Enzyme | Gene Location | Function | Reference |

|---|---|---|---|

| OsCPS4 | Chromosome 4 | Forms syn-copalyl diphosphate from GGDP for momilactone biosynthesis. | nih.gov |

| OsKSL4 | Chromosome 4 | Converts syn-CPP to syn-pimara-7,15-diene. | nih.gov |

| CYP99A3 | Chromosome 4 | Oxidizes the C19-methyl of syn-pimara-7,15-diene in momilactone biosynthesis. | nih.govtandfonline.com |

| OsCPS2 | Chromosome 2 | Forms ent-copalyl diphosphate for phytocassane biosynthesis. | iastate.edu |

Heterologous Expression and Pathway Elucidation

Heterologous expression has been a cornerstone technique for deciphering the biosynthetic pathway of this compound. This approach involves transferring the candidate genes from the native organism into a well-characterized host, such as Escherichia coli or other Streptomyces species, to study their function in a controlled environment.

The entire four-gene operon from Streptomyces sp. KO-3988 was expressed in Streptomyces lividans TK23. nih.govresearchgate.net The engineered host successfully produced viguiepinol, confirming that this gene cluster is sufficient for the biosynthesis of the compound. nih.govnih.gov Furthermore, individual genes were expressed in E. coli to verify their specific catalytic functions. nih.gov For example, the purified product of ORF3 was shown to convert ent-CPP into pimara-9(11),15-diene (PMD), unequivocally identifying it as a PMD synthase. nih.gov Similarly, ORF2 was confirmed as an ent-CPP synthase. nih.gov These experiments were instrumental in establishing the sequential steps of the pathway and assigning a precise biochemical role to each gene in the cluster. nih.govnih.gov

Biotechnological Approaches for Enhanced Production and Diversification

The elucidation of the biosynthetic pathway and its genetic basis opens avenues for biotechnological applications, including improving the yield of this compound and creating novel, structurally related molecules.

A primary strategy for enhanced production is the metabolic engineering of microbial hosts. By expressing the viguiepinol BGC in robust, fast-growing organisms like E. coli or production-optimized Streptomyces strains, the compound can be produced via fermentation. nih.govacs.org This approach decouples production from the slow growth and complex regulation of the native organism. Further engineering of the host's central metabolism to increase the precursor supply of GGDP can also lead to significantly higher titers. acs.org

For diversification, combinatorial biosynthesis offers a powerful tool. This technique involves expressing terpene synthases and tailoring enzymes from different organisms in a single host to generate novel compounds. pnas.org For example, the ent-pimara-9(11),15-diene synthase from Streptomyces could be co-expressed with a library of P450s from various plants and fungi. This could lead to the hydroxylation of the pimarane scaffold at positions other than C-3, creating a range of new pimaradienol derivatives with potentially novel biological activities. pnas.org

Another approach to diversification is biotransformation , which uses whole microbial cells or purified enzymes to modify a supplied substrate. Fungi, such as Gibberella fujikuroi, are known to perform a variety of oxidative reactions on diterpenoid skeletons. researchgate.net Feeding pimarane diterpenes, including derivatives of pimara-9(11),15-diene, to such fungal cultures can result in a suite of modified products, including epoxidized and rearranged compounds. researchgate.netmdpi.com This method leverages the diverse enzymatic machinery of fungi to create derivatives that may be difficult to achieve through conventional chemical synthesis.

Chemical Synthesis and Derivatization of Pimara 9 11 ,15 Dien 3 Ol and Analogs

Strategies for Total Chemical Synthesis of the Pimarane (B1242903) Scaffold

The total synthesis of the pimarane scaffold, a complex tricyclic system, presents significant stereochemical challenges. Modern synthetic approaches have focused on achieving high levels of stereocontrol to construct the characteristic 6,6,6-carbocyclic core with precision.

The enantioselective total synthesis of pimarane-type diterpenoids, including analogs of pimara-9(11),15-dien-3-ol, has been accomplished through routes that establish multiple stereocenters in a controlled manner. acs.orgnih.gov A key strategy involves the early introduction of chirality, which then directs the stereochemical outcome of subsequent reactions. One successful approach features a Sharpless asymmetric dihydroxylation to set a crucial stereocenter. acs.orgnih.gov This is often followed by a Brønsted acid-catalyzed cationic bicyclization, a powerful method for constructing the polycyclic framework. acs.orgnih.gov These modern strategies offer significant advantages over classical methods such as Robinson annulations or Diels-Alder cycloadditions, providing more direct and stereoselective access to the desired tricyclic architecture. acs.orgnih.gov The ultimate goal of these stereocontrolled syntheses is not only to produce the natural product itself but also to create versatile synthetic platforms for generating a diverse range of analogs.

The total synthesis of the pimarane scaffold relies on the strategic formation of key intermediates that facilitate the construction of the complete carbon skeleton. A divergent approach in the synthesis of ent-pimaranes allows for the generation of various analogs from a common late-stage intermediate. acs.orgnih.gov This intermediate can be selectively functionalized to introduce different oxidation patterns in the A and C rings. acs.org

Methodologies employed to reach these pivotal intermediates are diverse and have evolved over time. Early syntheses of related structures, such as the isopimarane (B1252804) araucarol, utilized polyene cyclizations, though these sometimes resulted in low yields and mixtures of isomers. acs.orgnih.gov More recent and efficient syntheses of ent-pimarane diterpenoids have employed a C-ABC ring construction sequence. bohrium.com This strategy may involve a series of powerful reactions, including:

Johnson-Claisen rearrangement : To establish key carbon-carbon bonds. bohrium.com

Claisen condensation : To form cyclic precursors. bohrium.com

Radical polyene cyclization : To construct the tricyclic system. bohrium.com

These advanced methodologies provide a robust toolkit for chemists to assemble the complex pimarane scaffold with high efficiency and stereocontrol.

Semi-synthetic Routes and Structural Modifications from Natural Precursors

While total synthesis provides a means to access pimarane diterpenoids, semi-synthesis starting from readily available natural precursors is an alternative and often more practical approach for generating analogs. These methods focus on the chemical modification of the parent molecule, this compound, to explore structure-activity relationships.

Acetylation and esterification are common methods for modifying hydroxyl groups in natural products. These reactions can alter the polarity and bioavailability of the parent compound. While specific literature detailing the acetylation and esterification of this compound is not abundant in the provided search results, these are standard chemical transformations. Typically, acetylation would be achieved using acetic anhydride (B1165640) or acetyl chloride in the presence of a base like pyridine (B92270) or triethylamine. Esterification could be carried out using various carboxylic acids under standard conditions, such as Fischer esterification or by using coupling agents. These modifications at the C-3 hydroxyl group would yield a library of ester analogs for further study.

The oxidation and reduction of this compound can provide access to a range of analogs with modified functional groups. Oxidation of the C-3 hydroxyl group would yield the corresponding ketone, pimar-9(11),15-dien-3-one. This transformation can be accomplished using a variety of common oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions. Conversely, reduction of this ketone would regenerate the alcohol, potentially allowing for the inversion of stereochemistry at C-3 depending on the reducing agent and reaction conditions. The double bonds at C-9(11) and C-15 are also susceptible to oxidation, for instance, through epoxidation or dihydroxylation, leading to further structural diversification.

Biotransformation offers a powerful and selective method for the structural modification of complex natural products. The fungus Gibberella fujikuroi has been extensively studied for its ability to hydroxylate and otherwise modify diterpenoid skeletons. nih.govresearchgate.netnih.gov When pimara-9(11),15-diene derivatives are incubated with G. fujikuroi, a variety of oxidized products are formed. nih.govresearchgate.net

A primary reaction observed is the epoxidation of the 9(11)-double bond, which can be followed by rearrangement to produce allylic alcohols. nih.govresearchgate.net In some instances, a Baeyer-Villiger oxidation has been observed, leading to the formation of a lactone, a transformation not commonly seen in microbiological systems. nih.gov The functionalized carbons can include various positions on the pimarane skeleton, demonstrating the diverse enzymatic machinery of this fungus. researchgate.netnih.gov These biotransformation studies provide a valuable means of generating novel this compound analogs that would be challenging to produce through conventional chemical synthesis.

Below is a table summarizing the biotransformation products of two ent-pimara-9(11),15-diene (B1257324) derivatives by Gibberella fujikuroi. researchgate.net

| Substrate | Product(s) |

| 19-hydroxy-13-epi-ent-pimara-9(11),15-diene | 8α,19-dihydroxy-9α,11α-epoxy-13-epi-ent-pimara-15-ene7-oxo-11α,19-dihydroxy-13-epi-ent-pimara-8(9),15-diene7-oxo-11β,19-dihydroxy-13-epi-ent-pimara-8(9),15-diene8α,19-dihydroxy-9α,11α:15,16-diepoxy-13-epi-ent-pimarane |

| 13-epi-ent-pimara-9(11),15-diene-19-oic acid | 1-oxo-2α,9α-dihydroxy-13-epi-ent-pimara-11,15-dien-19-oic acid1-oxo-2β,9α-dihydroxy-13-epi-ent-pimara-11,15-dien-19-oic acid13-epi-ent-pimara-9(11),15-dien-1,19-dioic acid 1,2-lactone1-oxo-12β-hydroxy-13-epi-ent-pimara-9(11),15-dien-19-oic acid |

Development of Novel Synthetic Methodologies for Pimarane Libraries

The construction of pimarane libraries, which are collections of structurally related pimarane diterpenoids, is a key strategy for exploring their therapeutic potential. nih.govresearchgate.net These libraries allow for a systematic investigation of structure-activity relationships, aiding in the identification of compounds with enhanced biological activities. researchgate.netbohrium.com The development of divergent synthetic routes is central to this approach, enabling the synthesis of a variety of analogs from a common intermediate. nih.gov

One of the primary challenges in synthesizing the pimarane core is the construction of the tricyclic ring system. Modern synthetic strategies often employ powerful chemical reactions to achieve this efficiently. For instance, the Diels-Alder reaction has been utilized to form the B and C rings of the pimarane skeleton. This approach offers a high degree of control over the stereochemistry of the newly formed ring junctions.

Polyene cyclizations, mimicking the biosynthetic pathway of terpenes, represent another powerful tool. nih.gov These reactions involve the generation of a carbocation which then triggers a cascade of cyclizations to form the polycyclic skeleton. The precise control of the initiating and terminating steps of this cascade is critical for achieving the desired pimarane framework.

Recent advancements have focused on the development of synthetic platforms that allow for the late-stage functionalization of a common pimarane intermediate. This strategy is particularly valuable for the creation of diverse pimarane libraries. By introducing various functional groups at different positions on the pimarane scaffold, chemists can rapidly generate a wide range of analogs for biological screening. nih.gov

A notable example of a synthetic strategy that could be adapted for this compound involves an acid-catalyzed rearrangement of labdane-type diterpenes. For instance, copalol, a labdane (B1241275) diterpene, can undergo an acid-catalyzed cyclization and rearrangement to yield pimaradiene systems. researchgate.net This approach highlights the potential for utilizing more abundant natural products as starting materials for the synthesis of rarer pimarane diterpenoids.

Table 1: Key Synthetic Methodologies for Pimarane Scaffolds

| Methodology | Description | Key Features |

| Diels-Alder Reaction | A [4+2] cycloaddition to construct the B and C rings. | High stereocontrol. |

| Polyene Cyclization | Cationic cascade reaction mimicking terpene biosynthesis. | Efficient construction of the tricyclic core. nih.gov |

| Late-Stage Functionalization | Modification of a common pimarane intermediate. | Enables rapid generation of diverse analogs. nih.gov |

| Acid-Catalyzed Rearrangement | Cyclization and rearrangement of acyclic or bicyclic precursors. | Potential for utilizing readily available starting materials. researchgate.net |

Regioselective and Stereoselective Considerations in Chemical Modifications

The chemical modification of this compound and related pimarane diterpenoids requires precise control over regioselectivity and stereoselectivity to achieve the desired analogs. Key functional groups that are targets for modification include the hydroxyl group at the C-3 position and the double bonds at C-9(11) and C-15.

Regioselectivity refers to the preferential reaction at one functional group or position over another. In the context of this compound, a significant challenge lies in the selective functionalization of the two double bonds. The C-15 vinyl group is generally more accessible and reactive than the trisubstituted C-9(11) double bond. This difference in reactivity can be exploited to achieve regioselective modifications. For example, hydroboration-oxidation would be expected to occur preferentially at the C-15 double bond, leading to the formation of a primary alcohol.

The introduction of the Δ9(11) double bond itself is a key regioselective challenge in the synthesis of this pimarane. Methods for the formation of Δ9,11-steroidal dienes, such as the deoxygenation of 9,11-epoxy steroids, could potentially be adapted for pimarane synthesis. google.com Another approach involves the treatment of Δ7-steroids with sulfuryl chloride to introduce the Δ9(11) double bond. researchgate.net

Stereoselectivity is the preferential formation of one stereoisomer over another. The stereochemistry of the hydroxyl group at C-3 is a crucial determinant of the biological activity of many pimarane diterpenoids. The stereoselective introduction of this hydroxyl group is a key step in the total synthesis of these compounds. This is often achieved through stereoselective reduction of a C-3 ketone using chiral reducing agents or through the use of chiral auxiliaries to direct the approach of a nucleophile.

The stereochemistry of the ring junctions in the pimarane skeleton is also of paramount importance. The trans-fusion of the A and B rings and the trans-fusion of the B and C rings are characteristic features of the pimarane scaffold. Achieving the correct relative stereochemistry at these ring junctions is a major consideration in the design of any synthetic route.

Table 2: Regioselective and Stereoselective Modifications of Pimarane Scaffolds

| Target Functional Group | Reaction Type | Considerations |

| C-15 Vinyl Group | Hydroboration-Oxidation | Regioselective formation of a primary alcohol. |

| C-9(11) Double Bond | Epoxidation | Potential for diastereoselective epoxidation. |

| C-3 Hydroxyl Group | Oxidation/Reduction | Stereoselective reduction of a C-3 ketone to control the stereochemistry of the alcohol. |

| Ring Junctions | Cyclization Reactions | Stereocontrol during the formation of the tricyclic system is critical. |

Mechanistic Investigations of Biological Activities of Pimara 9 11 ,15 Dien 3 Ol

Antimicrobial Activities

Pimara-9(11),15-dien-3-ol is part of the broader class of pimarane (B1242903) diterpenes, which are known to possess a range of antimicrobial properties. While specific mechanistic studies on this compound are limited, research on analogous compounds provides insights into its potential modes of action.

Antibacterial Mechanisms (e.g., against Gram-positive bacteria, oral pathogens)

Pimarane-type diterpenes have demonstrated notable activity against various Gram-positive bacteria, including those responsible for oral infections. The antibacterial efficacy of these compounds is often attributed to their lipophilic nature, which facilitates interaction with and disruption of bacterial cell membranes.

Research on related pimarane diterpenes suggests that the presence and position of hydrophilic groups, such as hydroxyls, on the lipophilic decalin ring system are crucial for their antibacterial activity. A strategically positioned hydrogen-bond-donor group is thought to be important for the interaction with the bacterial membrane. However, the introduction of a second hydrogen-bond-donor group can sometimes decrease activity, possibly by reducing lipophilicity or through intramolecular hydrogen bonding that hinders interaction with the bacterial cell membrane. While the precise mechanism for this compound is not fully elucidated, it is hypothesized to involve similar membrane-disrupting activities.

Table 1: Antibacterial Activity of Selected Pimarane-Type Diterpenes against Oral Pathogens Note: Data for closely related pimarane diterpenes are presented to infer the potential activity of this compound.

| Compound | Streptococcus salivarius (MIC in µg/mL) | Streptococcus sobrinus (MIC in µg/mL) | Streptococcus mutans (MIC in µg/mL) | Streptococcus mitis (MIC in µg/mL) | Streptococcus sanguinis (MIC in µg/mL) | Lactobacillus casei (MIC in µg/mL) |

|---|---|---|---|---|---|---|

| ent-pimara-8(14),15-dien-19-oic acid | >80 | >80 | >80 | >80 | >80 | >80 |

| ent-8(14),15-pimaradien-3β-ol | 4 | 4 | 4 | 4 | 2 | 4 |

| ent-15-pimarene-8β,19-diol | >80 | >80 | >80 | >80 | >80 | >80 |

Antifungal Activities and Cellular Targets

The investigation into the antifungal properties of pimarane diterpenes is an emerging area of research. While specific cellular targets for this compound have not been definitively identified, general mechanisms of antifungal agents offer a framework for understanding its potential action. Common cellular targets for antifungal compounds include the fungal cell wall, the cell membrane, and various intracellular processes.

Many antifungal agents function by disrupting the integrity of the fungal cell membrane, often by interfering with the synthesis of ergosterol, a key component of the membrane. This leads to increased membrane permeability and ultimately cell death. Another major target is the fungal cell wall, with some drugs inhibiting the synthesis of β-glucans, essential structural components. It is plausible that this compound may exert its antifungal effects through one or more of these mechanisms, though further research is required for confirmation.

Antiviral Studies (e.g., against HSV-1)

The antiviral potential of this compound, particularly against Herpes Simplex Virus-1 (HSV-1), remains an area for future investigation. Current antiviral research often focuses on several key stages of the viral life cycle that can be targeted for inhibition. These include:

Viral Attachment and Entry: Preventing the virus from binding to and entering host cells.

Viral Replication: Inhibiting the synthesis of viral DNA or RNA.

Viral Assembly and Release: Interfering with the formation of new virus particles and their exit from the host cell.

Given the lipophilic structure of this compound, a potential mechanism could involve the disruption of the viral envelope, a lipid-based structure that is essential for the infectivity of enveloped viruses like HSV-1. However, without direct experimental evidence, this remains speculative.

Anti-inflammatory Activities

The anti-inflammatory properties of pimarane diterpenes have been more extensively studied, with research elucidating their effects on key inflammatory pathways. While direct studies on this compound are not abundant, data from closely related compounds like 18-nor-ent-pimara-9(11),15-diene-4β-ol provide significant insights into the likely mechanisms.

Modulation of Inflammatory Mediators (e.g., NO, iNOS, COX-2)

Research has shown that certain pimarane diterpenes can effectively modulate the production of key inflammatory mediators. For instance, 18-nor-ent-pimara-9(11),15-diene-4β-ol has been observed to dose-dependently inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. nih.gov This inhibition of NO production is linked to the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression at both the mRNA and protein levels. nih.gov

The overexpression of iNOS and COX-2 is a hallmark of inflammatory responses, leading to the excessive production of NO and prostaglandins, respectively. By downregulating the expression of these pro-inflammatory enzymes, pimarane diterpenes can mitigate the inflammatory cascade.

Table 2: Effect of a Pimarane Diterpene on Inflammatory Mediator Expression Note: Data based on the activity of 18-nor-ent-pimara-9(11),15-diene-4β-ol in LPS-stimulated RAW264.7 cells.

| Treatment | iNOS mRNA Expression (relative to control) | COX-2 mRNA Expression (relative to control) |

|---|---|---|

| Control | 1.0 | 1.0 |

| LPS (1 µg/mL) | High | High |

| LPS + Pimarane Diterpene (5 µM) | Reduced | Reduced |

| LPS + Pimarane Diterpene (10 µM) | Significantly Reduced | Significantly Reduced |

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β)

In addition to modulating inflammatory enzymes, pimarane diterpenes have been shown to inhibit the production of pro-inflammatory cytokines. Studies on 18-nor-ent-pimara-9(11),15-diene-4β-ol have demonstrated its ability to suppress the expression of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) in LPS-stimulated macrophages. nih.gov

The mechanism underlying this inhibition involves the modulation of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. It has been observed that this pimarane diterpene can inhibit the degradation of IκB-α, an inhibitor of NF-κB, thereby preventing the nuclear translocation of the p65 subunit of NF-κB. nih.gov This, in turn, suppresses the transcription of NF-κB target genes, including those encoding TNF-α and IL-1β. Furthermore, the phosphorylation of MAPK signaling molecules like p38 and ERK1/2 has been shown to be attenuated by this compound. nih.gov

Table 3: Effect of a Pimarane Diterpene on Pro-inflammatory Cytokine Expression Note: Data based on the activity of 18-nor-ent-pimara-9(11),15-diene-4β-ol in LPS-stimulated RAW264.7 cells.

| Treatment | TNF-α mRNA Expression (relative to control) | IL-1β mRNA Expression (relative to control) |

|---|---|---|

| Control | 1.0 | 1.0 |

| LPS (1 µg/mL) | High | High |

| LPS + Pimarane Diterpene (5 µM) | Reduced | Reduced |

| LPS + Pimarane Diterpene (10 µM) | Significantly Reduced | Significantly Reduced |

Interference with Signaling Pathways (e.g., NF-κB, MAPK)

Research into the anti-inflammatory mechanisms of pimarane diterpenes has highlighted their ability to interfere with key signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. A study on 18-nor-ent-pimara-9(11),15-diene-4β-ol, a closely related derivative, demonstrated significant inhibitory effects on these pathways in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. researchgate.net

The activation of the NF-κB pathway, a critical process in the inflammatory response, is typically preceded by the degradation of its inhibitor, IκB-α. This degradation allows the p65 subunit of NF-κB to translocate into the nucleus and initiate the transcription of pro-inflammatory genes. Investigations revealed that 18-nor-ent-pimara-9(11),15-diene-4β-ol effectively inhibited the LPS-induced degradation of IκB-α and the subsequent nuclear accumulation of the p65 subunit, thereby suppressing NF-κB activation. researchgate.net

Furthermore, the same compound was found to modulate the MAPK signaling pathway, which also plays a crucial role in inflammation. The study showed that it attenuated the phosphorylation of p38 and ERK1/2, two key kinases in the MAPK cascade, in LPS-induced RAW264.7 cells. researchgate.net This dual inhibition of both NF-κB and MAPK pathways underscores the potential of pimarane diterpenes as modulators of cellular signaling in inflammatory processes.

Anticancer and Cytotoxic Activities

Pimarane-type diterpenes have been the subject of numerous studies to evaluate their potential as anticancer agents. Research has demonstrated their ability to induce cytotoxicity in various cancer cell lines, inhibit proliferation, and trigger programmed cell death through specific molecular mechanisms.

Various isomers and derivatives of this compound have exhibited notable cytotoxic effects against a range of human cancer cell lines. Studies focusing on leukemia and hepatocellular carcinoma have shown particular promise. For instance, isopimara-7,15-dien-3β-ol demonstrated potent activity against the K-562 human leukemia cell line, with an IC50 value of 0.87 μM. nih.gov Other pimarane diterpenoids have also been reported to possess cytotoxic activity against hepatocellular carcinoma (HepG2) cells. researchgate.net

| Compound | Cancer Cell Line | Cell Line Type | Activity (IC50) | Source |

|---|---|---|---|---|

| Isopimara-7,15-dien-3β-ol | K-562 | Leukemia | 0.87 μM | nih.gov |

| Nodulisporisterone B (Pimarane derivative) | HepG2 | Hepatocellular Carcinoma | 5.2 - 16.9 μM | researchgate.net |

| Icacine (Pimarane derivative) | HeLa | Cervical Cancer | 0.78 μg/mL | researchgate.net |

| Icacine (Pimarane derivative) | MCF-7 | Breast Cancer | 0.78 μg/mL | researchgate.net |

The anticancer effects of pimarane diterpenes are largely attributed to their ability to induce apoptosis, or programmed cell death. A key mechanism in this process is the activation of caspases, a family of proteases that execute the apoptotic cascade. Research on pimarane diterpenes isolated from Boesenbergia pandurata has shown that these compounds can overcome resistance to TRAIL (TNF-related apoptosis-inducing ligand), a molecule that selectively induces apoptosis in cancer cells. nih.gov

This sensitization to TRAIL-induced apoptosis was achieved through the upregulation of several key apoptotic proteins, including the activation of initiator caspases (caspase-8 and -9) and the executioner caspase (caspase-3). nih.gov The cleavage and activation of these caspases lead to the systematic dismantling of the cell, a hallmark of apoptosis. nih.govmdpi.com While specific studies on this compound's effect on cell cycle arrest are limited, the induction of apoptosis is a well-documented mechanism for related pimarane compounds. researchgate.netresearchgate.netnih.gov

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis, comprising both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., Bak, Bax) members. mdpi.com The ratio of these proteins is a critical determinant of a cell's susceptibility to apoptosis. An over-expression of anti-apoptotic proteins like Bcl-2 is a common survival mechanism in many cancers. mdpi.com

Pimarane diterpenes have been shown to directly target this regulatory system. Studies have revealed that treatment with a pimarane diterpene led to the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Concurrently, the same study observed an upregulation of the pro-apoptotic protein Bak. nih.gov This shift in the balance between anti- and pro-apoptotic Bcl-2 family members lowers the threshold for apoptosis induction, making the cancer cells more vulnerable to cell death signals. nih.govmdpi.com

Vascular Modulatory Activities

Beyond their anticancer properties, certain pimarane diterpenes have been investigated for their effects on the vascular system, demonstrating significant vasorelaxant properties.

The structural isomer ent-8(14),15-pimaradien-3β-ol has been shown to induce vascular relaxation in isolated rat aortic rings. nih.gov The mechanisms underlying this effect involve both endothelium-dependent and -independent pathways. A primary mechanism is the modulation of calcium channels. The compound was found to inhibit contractions induced by high potassium concentrations (KCl) and phenylephrine (B352888) in both endothelium-intact and denuded aortic rings. nih.govresearchgate.net

Furthermore, it reduced calcium chloride (CaCl2)-induced contractions in a calcium-free environment, providing strong evidence that its effects involve the blockade of extracellular Ca2+ influx into vascular smooth muscle cells. nih.gov This action is crucial as intracellular calcium concentration is a key determinant of vascular tone. mdpi.com

In addition to direct calcium channel modulation, the vasorelaxant effect is also partly mediated by the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway. nih.gov The activation of this pathway in the endothelium leads to the production of cGMP in smooth muscle cells, resulting in relaxation. nih.govmdpi.com The dual action on calcium influx and the NO-cGMP pathway highlights a multifaceted mechanism for the vascular modulatory activities of this class of compounds. nih.gov

Other Noteworthy Biological Activities (e.g., leishmanicidal, antioxidant)

While research on this compound is specific, the broader class of pimarane diterpenes, to which it belongs, has demonstrated a range of biological activities, notably leishmanicidal and antioxidant effects. Investigations into related compounds provide a foundational understanding of the potential mechanisms by which this compound might exert similar bioactivities.

Cellular and Molecular Bases for Diverse Bioactivities

The diverse biological effects of pimarane diterpenes are rooted in their interactions with fundamental cellular and molecular processes. The mechanisms underlying their leishmanicidal and antioxidant activities are of particular scientific interest.

Leishmanicidal Activity:

Pimarane-type diterpenes have emerged as promising antiprotozoal agents. Studies on compounds structurally similar to this compound have revealed multifaceted mechanisms of action against Leishmania parasites. Diterpenes, as a class, have been shown to induce cell death in Leishmania through various pathways. nih.gov

One key mechanism involves the disruption of the parasite's cellular integrity and metabolic functions. This can include alterations in parasite morphology, increased permeability of the plasma membrane, and depolarization of the mitochondrial membrane. nih.gov Such events can lead to a cascade of detrimental effects, including an increase in reactive oxygen species (ROS) and cytosolic calcium, ultimately culminating in DNA fragmentation and cell death. nih.gov

Furthermore, some diterpenes are known to induce autophagy, a cellular self-degradation process, in promastigote forms of the parasite. nih.gov Another potential molecular target for diterpenes in Leishmania is pteridine (B1203161) reductase I (PTR1), an enzyme crucial for the parasite's survival as it provides a metabolic bypass for drugs that target dihydrofolate reductase. nih.gov Inhibition of PTR1 by diterpenoids could represent a significant mechanism for their leishmanicidal effects. nih.gov

Research on ent-pimaranes isolated from Aldama arenaria has demonstrated their potential against Leishmania amazonensis. For instance, the acetate (B1210297) of ent-pimara-8(14),15-dien-19-ol showed a significant reduction in the parasite load, highlighting the potential of the pimarane scaffold in the development of new leishmanicidal drugs. thieme-connect.com

| Compound | Target Organism | Observed Effects |

|---|---|---|

| Diterpenes (general) | Leishmania spp. | Changes in parasite morphology, increased ROS and cytosolic calcium, plasma membrane permeability, mitochondrial depolarization, phosphatidylserine (B164497) exposure, autophagy, DNA fragmentation. nih.gov |

| Kaurane-type diterpenes (related class) | Leishmania spp. | Potential inhibition of pteridine reductase I (PTR1). nih.gov |

| Acetate of ent-pimara-8(14),15-dien-19-ol | Leishmania amazonensis | Significant reduction in parasite load. thieme-connect.com |

Antioxidant Activity:

The antioxidant properties of pimarane diterpenes are another area of active investigation. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in numerous pathological conditions. Pimarane diterpenes may counteract oxidative stress through various mechanisms. nih.gov

One proposed mechanism is the direct scavenging of free radicals. The chemical structure of these compounds may enable them to donate electrons to neutralize highly reactive free radicals, thereby preventing cellular damage. Additionally, some pimarane diterpenes have been suggested to interact with cellular antioxidant systems. For example, they might enhance the activity of antioxidant enzymes or interfere with signaling pathways that lead to the production of ROS. nih.gov

The thioredoxin (Trx) system, a key cellular antioxidant system, has been identified as a potential target for some pimarane diterpenes. nih.gov It is hypothesized that these compounds could interact with components of the Trx system, such as thioredoxin reductase (TrxR), thereby modulating the cellular redox state. nih.gov

| Mechanism | Description |

|---|---|

| Direct Free Radical Scavenging | Neutralization of reactive oxygen species through electron donation. |

| Modulation of Cellular Antioxidant Systems | Potential interaction with and enhancement of endogenous antioxidant defenses, such as the thioredoxin system. nih.gov |

Structure Activity Relationship Sar Studies of Pimara 9 11 ,15 Dien 3 Ol Analogs

Impact of Hydroxyl Group Position and Stereochemistry on Activity

The position and stereochemistry of hydroxyl (-OH) groups on the pimarane (B1242903) skeleton are critical determinants of biological activity. The presence of polar hydroxyl groups, in combination with the hydrophobic nature of the diterpene rings, may contribute to a surfactant-like effect that plays a role in their mechanism of action. researchgate.net

Research has shown that altering the location of a hydroxyl group can significantly impact a compound's efficacy. For instance, a study on pimarane diterpenoids from Lycopus lucidus revealed that two isomers, differing only in the position of a hydroxyl group (at C-3 versus C-7), exhibited different minimum inhibitory concentration (MIC) values against various bacteria. nih.gov This suggests that even a subtle change in the hydroxyl group's placement can alter the antibacterial effect. nih.gov Specifically, 3β, 8β, 12β, 18-tetrahydroxy pimar-15-ene was found to be the most effective among the tested compounds. nih.gov

Furthermore, the stereochemistry of the hydroxyl group is also important. For example, the β-orientation of the hydroxyl group at C-3 has been noted in some biologically active pimarane diterpenes. researchgate.net The number and position of hydroxyl groups can also have a significant impact on the activity of related diterpenoids. nih.gov For example, in ginkgolides, another class of diterpenoids, the activity is influenced by the location of hydroxyl groups, with a C-1 hydroxyl group showing higher activity than those at C-7. nih.gov

The introduction of an additional hydroxyl group has been observed to slightly enhance biological activity in some marine-derived diterpenes. mdpi.com This highlights the general importance of hydroxylation for the bioactivity of this class of compounds.

Influence of Unsaturation and Ring System Modifications

The degree and position of unsaturation (i.e., double bonds) within the pimarane ring system, as well as modifications to the rings themselves, are key factors influencing bioactivity.

A conjugated double bond system, particularly in conjunction with other functional groups, has been identified as an important pharmacophore for anti-inflammatory activity in some pimarane-type diterpenes. mdpi.com For example, compounds with a conjugated double bond structure at the C-5/C-6 and C-8/C-9 positions, along with a hydroxyl group at C-6 and a carbonyl group at C-7, have demonstrated significant anti-inflammatory effects. mdpi.com This suggests that the electronic properties conferred by the conjugated system are crucial for this activity.

Modifications to the ring system, such as the formation of an epoxy ring, can also modulate activity. For instance, a pimarane diterpene with an epoxy group, rel-15(ζ),16-epoxy-7R-hydroxypimar-8,14-ene, showed moderate antistaphylococcal activity. nih.gov The presence of a decalin ring system in pimarane diterpenoids is thought to facilitate their penetration into the lipophilic cell membrane of bacteria, leading to lysis. nih.gov

Contribution of Side Chains and Functional Group Derivatizations

Modifications to the side chains and the derivatization of existing functional groups on the Pimara-9(11),15-dien-3-ol scaffold offer a wide range of possibilities for altering its biological profile.

The vinyl group at C-13 is a common feature of pimarane diterpenes and its presence is often associated with bioactivity. However, modifications to this and other side chains can lead to enhanced or altered effects. For instance, the introduction of an extra hydroxyl group has been shown to slightly enhance biological activity in certain marine-derived diterpenes. mdpi.com

Functional group derivatization, such as acetylation of hydroxyl groups, can have a profound impact on activity. In one study, the acetylation of the 3- and 19-hydroxyl groups of isopimarane (B1252804) compounds led to a significant reduction in antibacterial activity. nih.gov This suggests that the free hydroxyl groups are crucial for the observed antibacterial effect, possibly through hydrogen bonding interactions with bacterial cell membrane components. nih.gov

The following table summarizes the effects of some functional group modifications on the activity of pimarane analogs:

| Compound/Analog | Modification | Effect on Activity | Reference |

| rel-15(ζ),16-epoxy-7R-hydroxypimar-8,14-ene | Epoxy and hydroxyl groups | Moderate antistaphylococcal activity | nih.gov |

| Acetylated isopimarane | Acetylation of hydroxyl groups | Reduced antibacterial activity | nih.gov |

| Pimarane with conjugated system | Conjugated double bonds, hydroxyl, and carbonyl groups | Significant anti-inflammatory activity | mdpi.com |

Computational Chemistry and Molecular Modeling for SAR Elucidation

Computational chemistry and molecular modeling are powerful tools for elucidating the structure-activity relationships of this compound analogs. fiveable.mekallipos.gr These methods allow researchers to study the three-dimensional structures of molecules and their interactions with biological targets at an atomic level. researchgate.netgoogle.com

By using techniques such as geometry optimization, chemists can predict the most stable conformation of a molecule. fiveable.me This is crucial for understanding how the molecule will interact with a binding site on a protein or other biological macromolecule. Molecular dynamics simulations can provide insights into the dynamic behavior of the molecule and its conformational flexibility. fiveable.me

For SAR studies, computational methods can be used to:

Predict the binding affinity of a series of analogs to a specific target.

Identify key pharmacophoric features , which are the essential structural elements required for biological activity.

Explain the observed differences in activity between different analogs by analyzing their electronic properties and steric interactions with the target.

Guide the design of new analogs with improved activity and selectivity.

For example, molecular docking studies can be used to predict how a pimarane analog will bind to the active site of an enzyme. uliege.be This information can then be used to design new analogs with modifications that are expected to enhance binding and, consequently, biological activity.

Rational Design Principles for Optimized Pimarane Diterpenoid Bioactivity

The insights gained from SAR studies, coupled with computational approaches, provide a foundation for the rational design of pimarane diterpenoid analogs with optimized bioactivity. The goal of rational design is to create new molecules with improved potency, selectivity, and pharmacokinetic properties. uni-duesseldorf.de

Based on the available data, several key principles for the rational design of pimarane diterpenoids can be outlined:

Strategic Placement of Hydroxyl Groups: The number, position, and stereochemistry of hydroxyl groups are critical. Introducing or modifying hydroxyl groups at specific positions can enhance activity, but their placement must be carefully considered to maintain the optimal balance of hydrophilicity and lipophilicity.

Modulation of Unsaturation: The presence and location of double bonds, particularly in conjugated systems, can significantly influence bioactivity. Designing analogs with specific patterns of unsaturation can be a strategy to enhance certain biological effects, such as anti-inflammatory activity.

Targeted Functional Group Derivatization: The derivatization of existing functional groups, such as the conversion of hydroxyl groups to esters or ethers, or the oxidation of methyl groups, can be used to fine-tune the activity and properties of the molecule. However, as seen with acetylation, some modifications can also be detrimental to activity.

Ring System Modifications: While more synthetically challenging, modifications to the pimarane ring system itself, such as the introduction of heteroatoms or the alteration of ring size, could lead to novel compounds with unique biological profiles.

By applying these principles, it is possible to systematically explore the chemical space around the this compound scaffold and develop new analogs with enhanced therapeutic potential.

Advanced Analytical and Spectroscopic Research Methodologies in Pimara 9 11 ,15 Dien 3 Ol Studies

High-Resolution Spectroscopic Techniques for Complex Structural Elucidation

Advanced spectroscopic methods are indispensable for the unambiguous structural determination of complex natural products like Pimara-9(11),15-dien-3-ol. These techniques provide detailed insights into the molecule's three-dimensional structure and elemental composition.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for elucidating the complex stereochemistry of pimarane (B1242903) diterpenes. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are routinely employed to establish connectivity and spatial relationships between atoms.

HSQC for ¹H-¹³C Assignments: HSQC correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon chemical shifts based on their attached protons.

NOESY for Relative Stereochemistry: NOESY experiments are paramount for determining the relative stereochemistry. These experiments detect through-space interactions between protons that are in close proximity. For example, a NOESY correlation between the methyl protons at C-20 and the proton at C-5 would indicate a cis-relationship, which is characteristic of the pimarane scaffold. Selective 1D NOE analysis has been used to determine the relative stereochemistry of methyl groups in similar pimarane structures. oup.com The observation of an NOE signal between specific protons can help define the configuration at key chiral centers. nih.gov

The combination of these 2D NMR techniques allows researchers to build a detailed 3D model of the molecule, assigning the relative configuration of its multiple stereocenters. nih.govoup.com

High-Resolution Mass Spectrometry (HRMS) is a critical technology for metabolite profiling, enabling the detection and tentative identification of this compound and its derivatives in complex biological extracts. nih.govdtu.dk Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements (typically with an error of less than 5 ppm), which allows for the determination of the elemental formula of a detected ion. mdpi.com

When coupled with liquid chromatography (LC-HRMS), this technique can separate individual components of a mixture before high-resolution mass analysis. This is essential for distinguishing between isomers and identifying novel, low-abundance metabolites in crude extracts from plants or microbial cultures. nih.gov In the context of studying this compound, LC-HRMS can be used to:

Accurately determine the molecular formula of the parent compound and its potential oxidized, hydroxylated, or glycosylated metabolites.

Differentiate between compounds with very similar masses.

Create detailed metabolite profiles of an organism or extract, which can be used for comparative metabolomics studies. dtu.dkmdpi.com

The data generated by HRMS, particularly when combined with fragmentation data (MS/MS), provides a high degree of confidence in the structural elucidation of previously unknown pimarane-type diterpenoids. nih.gov

While NMR can define the relative stereochemistry of a molecule, chiroptical methods like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are employed to determine its absolute configuration. acs.org The absolute configuration of a chiral molecule like this compound is a fundamental aspect of its chemical identity.

The process typically involves:

Experimental Measurement: The experimental ECD spectrum of the purified natural product is recorded.

Computational Calculation: The theoretical ECD spectra for both possible enantiomers of the proposed structure are calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT).

Comparison: The experimental spectrum is then compared to the calculated spectra. A good match between the experimental spectrum and the calculated spectrum of one of the enantiomers allows for the unambiguous assignment of the absolute configuration. nih.govacs.org

This approach has been successfully used to determine the absolute configuration of various complex diterpenoids and other natural products. acs.orgnih.govacs.org For pimarane diterpenes, specific Cotton effects in the ECD spectrum can be diagnostic for certain structural features and stereochemical arrangements, providing a reliable method for confirming the molecule's absolute stereochemistry. acs.org

Interactive Table: Spectroscopic Techniques for this compound

| Technique | Abbreviation | Primary Application | Type of Information Provided |

| Correlation Spectroscopy | COSY | Structural Elucidation | ¹H-¹H scalar couplings, proton spin systems. |

| Heteronuclear Single Quantum Coherence | HSQC | Structural Elucidation | Direct ¹H-¹³C correlations (one bond). |

| Heteronuclear Multiple Bond Correlation | HMBC | Structural Elucidation | Long-range ¹H-¹³C correlations (2-3 bonds). |

| Nuclear Overhauser Effect Spectroscopy | NOESY | Stereochemistry | Through-space ¹H-¹H proximity, relative configuration. |

| High-Resolution Mass Spectrometry | HRMS | Metabolite Profiling | Accurate mass, elemental formula determination. |

| Electronic Circular Dichroism | ECD | Absolute Configuration | Differential absorption of circularly polarized light, stereochemistry. |

Chromatographic Methodologies for Isolation and Quantification in Research Samples

The isolation of pure this compound from natural sources and its subsequent quantification in research samples rely on advanced chromatographic techniques. These methods are essential for separating the target compound from a complex matrix of other secondary metabolites.

The isolation of pimarane-type diterpenes from crude plant or fungal extracts is typically a multi-step process involving various chromatographic methods to achieve high purity.

Initial Fractionation: The process often begins with the fractionation of a crude extract (e.g., an ethanol (B145695) or hexane (B92381) extract) using liquid-liquid partitioning.

Silica (B1680970) Gel Column Chromatography: The resulting fractions are then subjected to column chromatography over a stationary phase like silica gel. Elution with a gradient of solvents (e.g., hexane-ethyl acetate) separates compounds based on polarity, yielding enriched fractions.

Reversed-Phase Chromatography: Further purification is often achieved using reversed-phase (e.g., RP-18) column chromatography, which separates compounds based on hydrophobicity.

Preparative HPLC: The final purification step to obtain the pure compound almost always involves preparative High-Performance Liquid Chromatography (HPLC). This technique offers high resolution and is capable of separating closely related isomers. researchgate.netresearchgate.net

This sequential application of different chromatographic techniques, each exploiting different separation principles, is crucial for isolating this compound in sufficient quantity and purity for detailed spectroscopic analysis and biological testing. researchgate.netresearchgate.net

For the analysis and quantification of this compound in various samples, Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography with Photodiode Array detection (UPLC-PDA) are the methods of choice.

GC-MS Analysis: GC-MS is particularly well-suited for the analysis of volatile and semi-volatile compounds like diterpenes. ekb.eg In a typical GC-MS analysis of a plant's essential oil or a hexane fraction, this compound would be separated from other components on a capillary column and then identified based on its retention time and its unique mass spectrum. ekb.egjocpr.com The mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint for identification, often by comparison to spectral libraries. GC-MS is widely used for the chemical profiling of essential oils and extracts containing pimarane diterpenes. ekb.egmdpi.com

UPLC-PDA Analysis: UPLC-PDA offers a high-throughput and sensitive method for the quantification of specific compounds in liquid extracts. mdpi.comresearchgate.net UPLC provides faster analysis and better resolution than traditional HPLC. The Photodiode Array (PDA) detector records the UV-Vis spectrum of the compound as it elutes from the column. For quantification, a calibration curve is first generated using a pure standard of this compound at known concentrations. The concentration of the compound in a research sample can then be determined by comparing the peak area of the analyte to the calibration curve. This method was used to quantify a related pimarane diterpene, 18-epoxy-pimara-8(14),15-diene, in an n-hexane fraction. mdpi.comresearchgate.net

Interactive Table: Chromatographic Methods for this compound

| Method | Primary Use | Principle of Separation | Detector | Key Advantage |

| Multi-stage Column Chromatography | Isolation | Polarity (Silica), Hydrophobicity (RP-18) | N/A (fractions collected) | High loading capacity for initial purification. |

| Preparative HPLC | Isolation (Final Purity) | Polarity or Hydrophobicity | UV, RI | High resolution for separating closely related compounds. researchgate.net |

| GC-MS | Profiling & Identification | Volatility & Polarity | Mass Spectrometer (MS) | Provides structural information via mass spectra. ekb.eg |

| UPLC-PDA | Quantification & Profiling | Polarity or Hydrophobicity | Photodiode Array (PDA) | High speed, resolution, and quantitative accuracy. mdpi.com |

Metabolomics Approaches for Biosynthetic Pathway and Biotransformation Analysis

Metabolomics has emerged as a powerful tool for elucidating the complex biosynthetic pathways and biotransformation products of diterpenoids, including pimara-type compounds. This analytical approach provides a comprehensive snapshot of the metabolome—the complete set of small-molecule metabolites within a biological system—enabling researchers to identify novel compounds, map metabolic networks, and understand how these networks respond to genetic or environmental changes. While specific metabolomics studies focusing exclusively on this compound are not extensively documented in publicly available research, the methodologies applied to structurally similar pimarane diterpenoids provide a clear framework for how such investigations are conducted.

Integrated "omics" approaches, which combine metabolomics with transcriptomics (the study of gene expression), are particularly insightful. By correlating the abundance of specific metabolites with the expression levels of candidate genes, researchers can identify the enzymes responsible for their biosynthesis. For instance, combined transcriptomic and metabolomic analyses in rice (Oryza sativa) have been instrumental in dissecting the biosynthesis of diterpenoid phytoalexins like momilactones, which originate from a pimarane precursor. In these studies, the upregulation of genes encoding enzymes such as syn-pimara-7,15-diene synthase was directly linked to the accumulation of downstream metabolites. This approach allows for the functional characterization of genes within a biosynthetic cluster.

Untargeted metabolomics, often employing techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), is frequently used to explore the diversity of diterpenoids in a plant or microbial system. In studies on switchgrass (Panicum virgatum), untargeted LC-MS analysis was crucial in identifying a range of diterpenoids, including the previously unrecognized syn-pimara-9(11),15-diene-2-ol, an isomer of the target compound. These analyses revealed that the accumulation of such diterpenoids significantly changed in response to abiotic stressors like drought, suggesting their role in plant defense and resilience.

Metabolomic profiling is also applied to characterize the chemical composition of complex natural products like plant resins. A study analyzing pine resins utilized High-Performance Thin-Layer Chromatography (HPTLC) coupled with GC-MS to profile the metabolite composition. This research successfully identified pimara-7,15-dien-3-ol, another isomer of the target compound, and noted variations in its concentration based on the season of collection, highlighting the dynamic nature of diterpenoid biosynthesis.

The biotransformation of pimarane skeletons is often investigated through the functional expression of specific enzymes, such as cytochrome P450 monooxygenases (CYPs), in microbial hosts. Subsequent metabolomic analysis of the culture can identify the resulting oxidized products. For example, the enzyme CYP99A3 from rice was shown to catalyze the sequential oxidation of syn-pimara-7,15-diene, a key step in the momilactone biosynthetic pathway.

Detailed Research Findings from Metabolomics Studies of Related Pimarane Diterpenoids

The following table summarizes findings from metabolomics studies on diterpenoids structurally related to this compound, showcasing the types of data generated in such research.

| Organism | Study Focus | Metabolomics Technique(s) | Related Compound(s) Identified | Key Findings | Citation |

| Switchgrass (Panicum virgatum) | Abiotic Stress Response | Untargeted LC-MS | syn-pimara-9(11),15-diene-2-ol | Ranked among the metabolites showing the most significant changes in response to drought stress. | |

| Rice (Oryza sativa) | Phytoalexin Biosynthesis | Integrated Transcriptomics and Metabolomics | syn-pimara-7,15-diene derived metabolites | Upregulation of the momilactone A synthesis pathway, which involves pimarane intermediates, was observed in mutant lines, indicating a role in cell death and defense. | |

| Pine Species (e.g., Pinus) | Plant Exudate Characterization | HPTLC, GC-MS | pimara-7,15-dien-3-ol | Found to be more concentrated in resin samples collected in June, indicating seasonal variation in biosynthesis. | |